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molecular formula C11H12N2O3 B1370270 Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 173530-73-9

Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1370270
M. Wt: 220.22 g/mol
InChI Key: UFGXEVHBHHUYMU-UHFFFAOYSA-N
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Patent
US08778964B2

Procedure details

31.45 g (101.3 mmol) of ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate were dissolved in 21 of ethyl acetate, 3.15 g of 10% Pd/carbon were added and the mixture was stirred at RT and atmospheric pressure with hydrogen for 5 h. The mixture was filtered through kieselguhr, the filter cake was washed thoroughly with ethyl acetate/methanol and the filtrate was evaporated to dryness. This gave 21.94 g of the target compound (98% of theory, purity 99%).
Quantity
31.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
3.15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]2[N:11]([C:15]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[C:16]([CH3:18])[N:17]=2)[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1.[H][H]>C(OCC)(=O)C.[Pd].[C]>[OH:8][C:9]1[C:10]2[N:11]([C:15]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[C:16]([CH3:18])[N:17]=2)[CH:12]=[CH:13][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
31.45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C(=C(N2)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Pd carbon
Quantity
3.15 g
Type
catalyst
Smiles
[Pd].[C]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through kieselguhr
WASH
Type
WASH
Details
the filter cake was washed thoroughly with ethyl acetate/methanol
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Name
Type
Smiles
OC=1C=2N(C=CC1)C(=C(N2)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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